Product packaging for 2-Boc-2,7-diazaspiro[4.5]decane oxalate(Cat. No.:CAS No. 1706436-59-0)

2-Boc-2,7-diazaspiro[4.5]decane oxalate

Cat. No.: B1443847
CAS No.: 1706436-59-0
M. Wt: 330.38 g/mol
InChI Key: FXIIOROVJSTREN-UHFFFAOYSA-N
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Description

2-Boc-2,7-diazaspiro[4.5]decane oxalate (CAS 1706436-59-0) is a high-purity chemical intermediate of significant value in medicinal chemistry and pharmaceutical research . Its core structure incorporates a spirocyclic diazaspiro[4.5]decane system, which is widely utilized to enhance the binding affinity and selectivity of drug candidates toward specific biological targets . The Boc (tert-butoxycarbonyl) protecting group is a critical feature, allowing for selective reactions and deprotection during multi-step synthetic sequences to ensure molecular integrity . Researchers leverage this compound in the discovery and optimization of novel therapeutic agents, particularly for central nervous system (CNS) disorders. Its application is prominent in the synthesis of compounds targeting neurological and psychiatric conditions, such as depression, anxiety, and neurodegenerative diseases . The spirocyclic scaffold is also recognized for its potential to improve drug-like properties and has been featured in research programs investigating novel dopamine transporter inhibitors, which are relevant for the treatment of psychostimulant use disorders . When handling, appropriate safety precautions should be observed. The compound is typically supplied as a solid and should be stored at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2O6 B1443847 2-Boc-2,7-diazaspiro[4.5]decane oxalate CAS No. 1706436-59-0

Properties

IUPAC Name

tert-butyl 2,9-diazaspiro[4.5]decane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIIOROVJSTREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523606-54-3
Record name 2,7-Diazaspiro[4.5]decane-2-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-2,7-diazaspiro[4.5]decane oxalate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of linear precursors using appropriate catalysts and reaction conditions. The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality during the synthesis process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Boc-2,7-diazaspiro[4.5]decane oxalate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to convert functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions on the spirocyclic core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the spirocyclic core, which can be further modified for specific applications in research and industry.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
2-Boc-2,7-diazaspiro[4.5]decane oxalate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structural features make it an attractive scaffold for drug design, particularly in developing compounds targeting specific biological pathways. The compound's reactivity allows it to participate in diverse chemical reactions, making it versatile for synthesizing more complex molecules.

Therapeutic Potential
Preliminary studies suggest that this compound may exhibit significant biological activity. It has been investigated for its interactions with biological targets, including receptors and enzymes involved in various diseases. For instance, its potential role as an inhibitor of diacylglycerol kinase alpha has been noted, which is relevant for modulating immune responses.

Chemical Research

Reference Standard
In chemical research, this compound is utilized as a reference standard due to its well-characterized properties and reactivity profile. This application is essential for validating new synthetic methods and assessing the purity of related compounds in research settings .

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that highlight its complexity and versatility. Common synthetic routes include reactions with oxalic acid under controlled conditions to yield the desired oxalate derivative.

Interaction Studies
Research into the interaction of this compound with biological molecules is ongoing. Initial assessments indicate that the compound may bind with high affinity to certain receptors, suggesting potential therapeutic applications in treating conditions related to these targets .

Case Studies and Findings
Several studies have explored the binding affinities of this compound with dopamine transporters and other relevant biological targets. These investigations are critical for elucidating the compound's mechanism of action and therapeutic potential in drug development .

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds regarding their notable features:

Compound NameStructure TypeNotable Features
Tert-butyl 2,7-diazaspiro[4.5]decaneSpirocyclicLacks oxalate moiety; studied for antimicrobial properties
1-Amino-3-methylpyrrolidineHeterocyclicExhibits different biological activities; simpler structure
3-Amino-1-benzylpyrrolidineHeterocyclicSimilar nitrogen content; used in drug design

This comparison highlights the unique aspects of this compound while illustrating the diversity within this class of chemicals.

Mechanism of Action

The mechanism by which 2-Boc-2,7-diazaspiro[4.5]decane oxalate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Spiro[4.5]decane Derivatives

Compound Name Heteroatoms Substituents Counterion Key Applications Reference
2-Boc-2,7-diazaspiro[4.5]decane oxalate 2N (2,7) Boc at N2 Oxalate Drug intermediates, PROTACs
8-Boc-2,8-diazaspiro[4.5]decane oxalate 2N (2,8) Boc at N8 Oxalate Kinase inhibitors
1,4-dioxaspiro[4.5]decane 2O (1,4) None N/A Serotonin receptor modulators
6-oxa-2-azaspiro[4.5]decane HCl 1O, 1N None Hydrochloride Antibacterial agents
7-methyl-2,7-diazaspiro[4.5]decane 2N (2,7) Methyl at N7 None Neurobiological studies
  • Nitrogen vs. Oxygen Substitution : Compounds with nitrogen atoms (e.g., diazaspiro derivatives) exhibit stronger hydrogen-bonding capabilities compared to oxygen-containing analogs (e.g., 1,4-dioxaspiro[4.5]decane), enhancing interactions with biological targets like serotonin receptors .
  • Substituent Effects : The Boc group in this compound provides steric protection and acid-labile deprotection kinetics, unlike the methyl group in 7-methyl-2,7-diazaspiro[4.5]decane, which increases lipophilicity but lacks synthetic versatility .

Biological Activity

2-Boc-2,7-diazaspiro[4.5]decane oxalate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The spirocyclic structure, combined with the Boc (tert-butoxycarbonyl) protecting group, enhances the compound's stability and reactivity, making it a valuable scaffold for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2C_{13}H_{24}N_2O_2. Its structure consists of a bicyclic framework that includes two nitrogen atoms within the spiro system, which may influence its interaction with biological targets.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, it has been shown to modulate the WNT signaling pathway, which is crucial in cell proliferation and differentiation .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has been linked to the inhibition of diacylglycerol kinase alpha, which plays a role in immune response modulation.
  • Antimicrobial Activity : Some studies suggest that derivatives of this compound may possess antimicrobial properties, although further research is needed to elucidate the mechanisms involved .

The mechanism of action for this compound appears to involve:

  • Covalent Bond Formation : The nitrogen atoms in the spiro structure can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity.
  • Hydrogen Bonding : The presence of the Boc group allows for hydrogen bonding interactions with biological molecules, influencing their stability and activity.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is critical for developing targeted cancer therapies.
  • Animal Models : Preclinical studies using animal models have shown promising results in reducing tumor growth when treated with this compound, indicating its potential as a therapeutic agent .
  • Comparative Studies : Comparisons with similar compounds reveal that modifications to the spiro structure can significantly alter biological activity and pharmacokinetic properties. For instance, variations in substituents on the nitrogen atoms have been shown to enhance or diminish enzyme inhibition efficacy .

Data Table: Biological Activity Overview

Activity TypeObservationReference
AnticancerInhibition of WNT pathway
Enzyme InhibitionInhibition of diacylglycerol kinase alpha
AntimicrobialPotential activity against bacterial strains
CytotoxicitySelective toxicity towards cancer cells

Q & A

Basic Question: What are the standard synthetic protocols for preparing 2-Boc-2,7-diazaspiro[4.5]decane oxalate?

Answer:
The synthesis typically involves three key steps: (1) Boc-protection of the secondary amine in the diazaspiro framework, (2) cyclization via nucleophilic substitution or reductive amination to form the spirocyclic core, and (3) oxalate salt formation to improve crystallinity. For example, analogous spirocyclic compounds (e.g., 6-Boc-2,6-diazaspiro[4.5]decane) require controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent Boc-group cleavage . Optimization of oxalate salt stoichiometry (1:1 or 2:1 base-to-acid ratio) is critical for purity, as excess oxalic acid can lead to hygroscopic byproducts.

Basic Question: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR confirms spirocyclic geometry via distinct splitting patterns for axial/equatorial protons (e.g., δ 3.5–4.5 ppm for N-Boc groups).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ ion for C₁₅H₂₅N₂O₆).
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN gradient) assesses purity (>95% by AUC).
  • XRD : Single-crystal X-ray diffraction resolves spatial configuration, as demonstrated in analogous spirocyclic structures .

Advanced Question: How can researchers optimize reaction yields when scaling up synthesis?

Answer:
Employ Design of Experiments (DoE) to identify critical parameters:

  • Variables : Temperature (40–80°C), solvent polarity (THF vs. DCM), and catalyst loading (e.g., Pd/C for hydrogenation).
  • Response Surface Methodology (RSM) models interactions between variables, reducing trial runs. For instance, higher polarity solvents may improve cyclization but reduce Boc-group stability .
  • In-line analytics (e.g., FTIR monitoring of carbonyl peaks) enable real-time adjustments.

Advanced Question: How should researchers resolve contradictions between NMR and MS data (e.g., unexpected adducts)?

Answer:
Contradictions often arise from:

  • Ionization artifacts in MS : Adducts (e.g., Na⁺, K⁺) or in-source fragmentation. Use MS/MS fragmentation to confirm parent ions.
  • Dynamic equilibria in NMR : Proton exchange or rotameric populations. Variable-temperature NMR (e.g., 25°C to −40°C) can "freeze" conformers for clearer analysis .
  • Byproduct identification : LC-MS/MS with collision-induced dissociation (CID) isolates impurities.

Advanced Question: What theoretical frameworks guide mechanistic studies of spirocyclic reactivity?

Answer:

  • Molecular Orbital Theory : Predicts nucleophilic attack sites on the spirocyclic core using HOMO/LUMO maps.
  • Steric Effects : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric hindrance from Boc groups during cyclization .
  • Thermodynamic Stability : Transition-state analysis (IRC calculations) identifies rate-limiting steps, such as ring-closing via SN2 pathways .

Advanced Question: What methodological challenges arise in crystallizing this compound?

Answer:

  • Polymorphism : Screen solvents (e.g., EtOAc, hexane) and cooling rates to isolate stable polymorphs.
  • Co-crystallization Agents : Additives like crown ethers can stabilize lattice structures, as seen in related diazaspiro compounds .
  • Hydration Sensitivity : Use Karl Fischer titration to ensure anhydrous conditions during crystallization.

Advanced Question: How can researchers assess the compound’s stability under varying pH and temperature?

Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24h.
    • Oxidative stress : Treat with 3% H₂O₂.
    • Thermal analysis : TGA/DSC identifies decomposition thresholds (e.g., Boc-group loss at >150°C).
  • HPLC-PDA : Track degradation products via UV-Vis spectra (e.g., λ = 210 nm for oxalate) .

Advanced Question: What advanced techniques elucidate the compound’s role in catalytic or biological systems?

Answer:

  • Isotopic Labeling : ¹⁵N/¹³C-labeled analogs (e.g., via reductive amination with labeled NH₄OAc) trace metabolic pathways .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., kinases).
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in enzyme active sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Boc-2,7-diazaspiro[4.5]decane oxalate
Reactant of Route 2
Reactant of Route 2
2-Boc-2,7-diazaspiro[4.5]decane oxalate

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